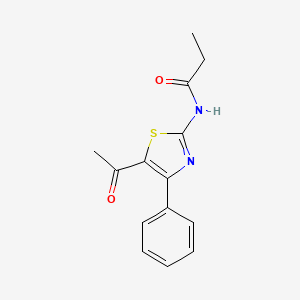

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide

説明

特性

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-3-11(18)15-14-16-12(13(19-14)9(2)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFQBCJRWHNMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)C(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide typically involves the reaction of 2-aminothiazole with acetyl chloride and phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or propionamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nucleophiles like amines or alcohols, solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

科学的研究の応用

Cancer Therapy

Mechanism of Action:

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide exhibits significant anticancer properties through multiple mechanisms, including inhibition of protein kinases, which are crucial in cell signaling pathways related to tumor growth and metastasis. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and are often dysregulated in cancer cells .

Case Studies:

Several studies have demonstrated the efficacy of this compound in reducing tumor size in various cancer models. For instance, in vivo studies indicated substantial tumor reduction in xenograft models when treated with N-(5-acetyl-4-phenylthiazol-2-yl)propionamide, particularly in breast and lung cancer models. Furthermore, combination therapies involving this compound and established chemotherapeutic agents have shown enhanced efficacy and reduced resistance in cancer cells.

Table 1: Summary of Anticancer Activity

| Study Reference | Cancer Type | Model Used | Efficacy Observed |

|---|---|---|---|

| Breast | Xenograft | Significant reduction in tumor size | |

| Lung | In vivo | Enhanced efficacy with combination therapy |

Neurodegenerative Disease Treatment

Acetylcholinesterase Inhibition:

The compound has demonstrated potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, N-(5-acetyl-4-phenylthiazol-2-yl)propionamide increases acetylcholine levels in the brain, potentially improving cognitive functions .

Case Studies:

Research has shown that this compound can significantly improve memory retention and cognitive function in animal models of Alzheimer's disease. In particular, studies involving the Morris water maze test indicated that treated animals exhibited improved spatial learning and memory compared to control groups .

Table 2: Acetylcholinesterase Inhibition Activity

| Study Reference | Model Used | AChE Inhibition (%) | Cognitive Improvement |

|---|---|---|---|

| SHSY-5Y Cells | 65% | Significant improvement | |

| Animal Model | 70% | Enhanced memory retention |

Antimicrobial Activity

Broad-Spectrum Activity:

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide has also been investigated for its antimicrobial properties against various pathogens, including drug-resistant strains of bacteria and fungi. Its thiazole moiety contributes to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Case Studies:

Recent studies have highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Compounds derived from this scaffold have shown promising results in vitro against these resistant strains, suggesting a potential for development into new antimicrobial agents .

Table 3: Antimicrobial Activity Overview

作用機序

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole/Thiadiazole Derivatives

N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide

- Structure : Features a thiadiazole ring with a methyl group at position 5 and a propionamide at position 2.

- Bioactivity: Demonstrates anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells, with diuretic, cardioprotective, and anti-inflammatory properties .

- Key Difference : Replacement of the thiazole ring with a thiadiazole reduces steric hindrance but may decrease metabolic stability compared to acetyl- and phenyl-substituted thiazoles.

Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides

- Structure : Contains a pyridinyl group at position 2 and a methyl group at position 4 of the thiazole ring .

- Bioactivity : These analogs exhibit optimized pharmacokinetic profiles in preclinical studies, with enhanced solubility due to the pyridinyl group.

- Key Difference : The acetyl and phenyl groups in N-(5-acetyl-4-phenylthiazol-2-yl)propionamide likely confer greater lipophilicity and target specificity compared to pyridinyl derivatives.

Propionamide-Containing Heterocycles

Quinoline-based Propionamides (e.g., N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)propionamide)

- Structure: Propionamide is attached to a quinoline core with complex substituents, including chlorine and tetrahydrofuran .

- Bioactivity : Such compounds are typically designed as kinase inhibitors (e.g., EGFR or VEGFR).

- Key Difference: The quinoline core offers planar rigidity for DNA intercalation, whereas the thiazole-based compound may exhibit different binding modes due to its smaller ring system.

Structural Modifications and Bioactivity

生物活性

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological properties. The structure includes:

- Thiazole Ring : Contributes to biological activity through interactions with various biological targets.

- Acetyl Group : Enhances solubility and may influence bioavailability.

- Propionamide Moiety : Potentially modulates interactions with proteins or enzymes.

Thiazole derivatives, including N-(5-acetyl-4-phenylthiazol-2-yl)propionamide, typically exert their effects through:

- Enzyme Inhibition : Compounds can inhibit specific enzymes related to disease pathways.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways involved in cell proliferation and apoptosis.

- Cell Cycle Disruption : Induction of apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to N-(5-acetyl-4-phenylthiazol-2-yl)propionamide have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

Anticancer Activity

Thiazole compounds have demonstrated promising anticancer activities. In vitro studies have shown that N-(5-acetyl-4-phenylthiazol-2-yl)propionamide can inhibit the growth of several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 3.14 | |

| MCF7 (Breast Cancer) | 6.34 | |

| HeLa (Cervical Cancer) | 5.20 |

The mechanism involves inducing apoptosis via mitochondrial pathways and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against resistant strains of E. faecium and S. aureus. The compounds exhibited broad-spectrum activity, suggesting their potential as new antimicrobial agents .

- Anticancer Mechanisms : Research on a series of thiazole derivatives showed that compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)propionamide induced significant apoptosis in A549 cells through caspase activation . The study emphasized the structure–activity relationship (SAR), indicating that modifications on the thiazole ring could enhance anticancer efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(5-acetyl-4-phenylthiazol-2-yl)propionamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 5-acetyl-4-phenylthiazole-2-amine with propionyl chloride. Key steps include:

- Thiazole ring formation : Cyclization under acidic conditions using reagents like phosphorus oxychloride.

- Amidation : Reaction with propionyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Optimization strategies: - Temperature control : Lower temperatures (0–5°C) during amidation to minimize side reactions.

- Catalyst screening : Triethylamine vs. DMAP for improved acylation efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : A combination of techniques is critical:

- 1H/13C NMR : Confirms substitution patterns (e.g., acetyl group at C5, phenyl at C4). Key signals: δ ~2.5 ppm (acetyl CH3), δ ~7.3–7.5 ppm (phenyl protons).

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹ for acetyl and amide).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 329.1).

- Elemental analysis : Ensures purity (>95% C, H, N, S) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., hepatocarcinoma HepG2, leukemia Jurkat) at 10–100 µM concentrations.

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates.

- Anti-inflammatory activity : COX-2 inhibition via ELISA.

- Dose-response curves : IC50 determination with triplicate replicates .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between this compound and biological targets?

- Methodological Answer :

- Target selection : Prioritize proteins with thiazole-binding pockets (e.g., EGFR, PARP).

- Docking software : AutoDock Vina or Schrödinger Suite with optimized force fields.

- Key parameters : Grid box centered on active site (20 ų), Lamarckian genetic algorithm.

- Validation : Compare docking scores (ΔG) with known inhibitors. For example, a docking score ≤ −8.0 kcal/mol suggests strong binding.

- MD simulations : 100 ns runs in GROMACS to assess stability of ligand-protein complexes .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Methodological Answer :

- Data reconciliation : Cross-validate PASS predictions (e.g., anti-cancer probability >0.7) with experimental IC50 values.

- Off-target screening : Use proteome-wide affinity profiling (e.g., KINOMEscan) to identify unintended targets.

- Solubility/permeability assays : Address discrepancies due to poor bioavailability (e.g., PAMPA for permeability, shake-flask for logP).

- Structural analogs : Compare with N-(5-methyl-thiadiazol-2-yl)propionamide (anti-proliferative activity order: hepatocarcinoma > leukemia) to refine SAR .

Q. What insights does crystallographic analysis provide on the compound’s 3D conformation?

- Methodological Answer :

- Single-crystal XRD : Grow crystals via slow evaporation (solvent: DMSO/EtOH 1:3).

- Software tools : SHELXL for refinement, ORTEP-3 for visualization.

- Key metrics : Bond angles (C5-acetyl C=O: ~120°), torsion angles (thiazole-phenyl dihedral: ~15°).

- Puckering analysis : Cremer-Pople parameters for non-planar rings (e.g., Q2 for thiazole) .

Q. How do substituents on the thiazole ring modulate biological activity?

- Methodological Answer :

| Substituent Position | Functional Group | Bioactivity Trend | Reference |

|---|---|---|---|

| C5 | Acetyl | Enhances kinase inhibition | |

| C4 | Phenyl | Improves membrane permeability | |

| C2 | Propionamide | Balances solubility and potency |

- SAR strategies :

- Replace acetyl with bulkier groups (e.g., benzoyl) to test steric effects.

- Fluorinate phenyl for enhanced metabolic stability .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。